molecular formula C18H22O4 B4886964 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B4886964
M. Wt: 302.4 g/mol
InChI Key: MXIPZSUERYAZBO-UHFFFAOYSA-N
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Description

7-(3,3-Dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a propyl group at the 4-position and a 3,3-dimethyl-2-oxobutoxy substituent at the 7-position. The 2-oxobutoxy chain introduces both steric bulk and electron-withdrawing properties, which may influence its physicochemical and biological behavior.

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2,3)4/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIPZSUERYAZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutyric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized compounds, depending on the substituent introduced.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Coumarin Derivatives

Compound Name 4-Substituent 7-Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* Propyl 3,3-Dimethyl-2-oxobutoxy N/A N/A Ketone, ether
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7b) [1] Propyl Phenylthiadiazole 150 48.3 Thiadiazole, ether
7-(Allyloxy)-4-propyl-2H-chromen-2-one (2b) [5] Propyl Allyloxy 85–88 N/A Ether, alkene
4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one [12] Methyl 1-Methyl-2-oxopropoxy N/A N/A Ketone, ether
7-{[4-(2-Methyl-2-propanyl)benzyl]oxy}-4-propyl-2H-chromen-2-one [9] Propyl tert-Butyl benzyloxy 158–160 89 Benzyl ether, tert-butyl

Key Observations :

  • Steric Effects : Bulky 7-substituents (e.g., phenylthiadiazole in 7b or tert-butyl benzyloxy in [9]) correlate with higher melting points (>150°C), likely due to enhanced intermolecular interactions (e.g., π-π stacking, dipole-dipole forces). The target compound’s 3,3-dimethyl-2-oxobutoxy group is less bulky than phenylthiadiazole but more sterically demanding than allyloxy, suggesting intermediate melting behavior [1][9].

Yield Comparison :

  • Similar 7-oxycoumarins (e.g., 7b) achieve moderate yields (42.8–89%) depending on substituent reactivity and purification efficiency [1][3]. The target compound’s yield is expected to align with these values.

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Features of the Target Compound vs. Analogs

Parameter Target Compound* 7b [1] 2b [5]
¹H-NMR - δ 1.00–1.10 (t, 3H, CH₃-propyl) - δ 7.80–8.20 (m, 5H, phenylthiadiazole) - δ 5.20–5.40 (m, 2H, allyloxy)
- δ 1.40 (s, 6H, C(CH₃)₂) - δ 4.20–4.40 (t, 2H, OCH₂) - δ 4.60–4.80 (t, 2H, OCH₂)
13C-NMR - δ 207.5 (C=O) - δ 165.0 (C=N thiadiazole) - δ 161.0 (C-O ether)
MS (ESI) [M+H]⁺ m/z 317.2 [M+H]⁺ m/z 395.1 [M+H]⁺ m/z 247.1

Notes:

  • The target’s ¹H-NMR will exhibit distinct singlets for the C(CH₃)₂ group and a triplet for the propyl CH₃, differentiating it from analogs with aromatic or alkenyl substituents [1][12].
  • The ketone carbonyl (δ ~207 ppm in ¹³C-NMR) is a key diagnostic marker absent in non-ketone analogs like 2b [3][5].

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